N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide
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Description
N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
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Biological Activity
N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide, commonly referred to as TPSA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and recent research findings related to this compound.
Chemical Structure and Properties
The molecular formula of TPSA is C14H17N3O3S with a molecular weight of 307.37 g/mol. The compound features a pyrazole moiety linked to a sulfonyl group and an acetamide functional group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H17N3O3S |
Molecular Weight | 307.37 g/mol |
IUPAC Name | N-[4-(3,4,5-trimethylpyrazol-1-yl)sulfonylphenyl]acetamide |
Purity | Typically 95% |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to TPSA have shown inhibitory effects against various cancer cell lines. Specifically, some derivatives have demonstrated IC50 values in the micromolar range against BRAF(V600E) mutant cells, which are crucial targets in melanoma therapy .
Case Study:
In a study by Xia et al., a series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against A549 lung cancer cells. One derivative exhibited an IC50 of 49.85 µM, indicating potent antitumor activity .
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties. TPSA and its analogs have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests that TPSA may serve as a potential therapeutic agent for inflammatory diseases .
Research Findings:
In vitro assays demonstrated that certain pyrazole derivatives can significantly reduce LPS-induced inflammation in macrophages, supporting their potential use in treating inflammatory conditions .
Antibacterial Activity
The antibacterial efficacy of pyrazole derivatives has been widely documented. Studies have indicated that compounds similar to TPSA can disrupt bacterial cell membranes, leading to cell lysis. For example, one derivative was reported to exhibit significant activity against several strains of pathogenic bacteria .
Structure-Activity Relationship (SAR)
The biological activity of TPSA can be attributed to its structural components:
- Pyrazole Ring: Essential for interaction with biological targets.
- Sulfonyl Group: Enhances solubility and bioavailability.
- Acetamide Functionality: May contribute to binding affinity with target proteins.
Understanding these relationships is crucial for designing more effective analogs with improved pharmacological profiles.
Properties
IUPAC Name |
N-[4-(3,4,5-trimethylpyrazol-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-10(2)16-17(11(9)3)21(19,20)14-7-5-13(6-8-14)15-12(4)18/h5-8H,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHHLGQCJBGZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.